N-(1-(p-Tolyl)propyl)acetamide
Description
N-(1-(p-Tolyl)propyl)acetamide is an acetamide derivative characterized by a propyl chain substituted with a para-methylphenyl (p-tolyl) group at the nitrogen atom. The p-tolyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and interactions in biological systems .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJVAUNDHGSKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-(p-Tolyl)propyl)acetamide can be synthesized through several methods. One common approach involves the reaction of p-toluidine with propionyl chloride to form this compound. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(p-Tolyl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(1-(p-Tolyl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(p-Tolyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Physical Properties
Key structural analogues differ in substituents on the aromatic ring or the alkyl chain. For example:
Table 1: Physical Properties of Selected Acetamide Derivatives
Key Observations :
- Steric Effects : Bulky substituents like tert-butyl (3c) and biphenyl (3d) significantly increase melting points compared to p-tolyl (3b), suggesting enhanced crystallinity due to rigid aromatic systems .
- Electronic Effects: The electron-withdrawing cyano group in 3b–3e likely reduces solubility in polar solvents, as reflected in their Rf values. The p-tolyl group in 3b may enhance lipophilicity relative to fluorophenyl (3e) .
Spectral Characteristics
NMR data for analogues highlight substituent-induced shifts:
- 3b (p-Tolyl) : Aromatic protons resonate at δ ~7.1–7.3 ppm (para-methyl group), while the methylene protons adjacent to the acetamide carbonyl appear at δ ~4.0–4.2 ppm .
- 3e (4-Fluorophenyl) : Fluorine deshields aromatic protons, shifting signals upfield (δ ~6.9–7.1 ppm) compared to p-tolyl derivatives .
Cytotoxicity and Nematocidal Activity
Key Observations :
- Aromatic Substitution : The p-tolyl group in N-(1-(p-Tolyl)propyl)acetamide may confer moderate cytotoxicity similar to 4-hydroxyphenethyl derivatives (e.g., compound 2 in ), though electron-donating methyl groups typically reduce reactivity compared to hydroxyl or indole substituents .
- Heterocyclic Moieties: Compounds with indole () or quinolinyl groups () exhibit enhanced bioactivity due to π-π stacking or hydrogen-bonding interactions, which the p-tolyl group lacks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
